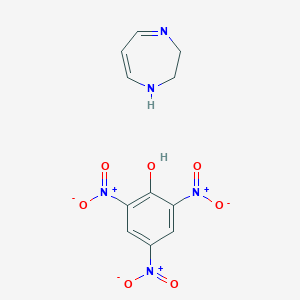
2,3-dihydro-1H-1,4-diazepine;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-1,4-diazepine derivatives typically involves the reaction of β-diketones with aliphatic 1,2-diamines in the presence of acetic acid . The reaction conditions can vary, but heating the reactants in acetic acid is a common method. If the reactants are kept at room temperature, either in alcohols or without solvent, open-chain condensation products may result .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize side products.
化学反应分析
Types of Reactions
2,3-Dihydro-1H-1,4-diazepine derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form more stable products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like permanganate and reducing agents like hydrogen or metal hydrides. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more stable diazepine derivatives, while reduction can produce amino-substituted compounds.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have biological activity, making them useful in drug discovery and development.
Industry: The compound’s unique properties may make it useful in materials science and other industrial applications.
作用机制
The mechanism of action of 2,3-dihydro-1H-1,4-diazepine;2,4,6-trinitrophenol involves its interaction with specific molecular targets. For example, diazepine derivatives are known to interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA . This can result in sedative, anxiolytic, and anticonvulsant effects.
相似化合物的比较
Similar Compounds
1,4-Diazepines: These compounds share the seven-membered ring structure with two nitrogen atoms and have similar biological activities.
Benzodiazepines: These are well-known for their therapeutic effects, including anxiolytic and anticonvulsant properties.
Trinitrophenol Derivatives: These compounds share the nitroaromatic structure and have applications in explosives and dyes.
Uniqueness
2,3-Dihydro-1H-1,4-diazepine;2,4,6-trinitrophenol is unique due to its combination of diazepine and trinitrophenol structures. This results in a compound with both the biological activity of diazepines and the chemical reactivity of trinitrophenol, making it a versatile compound for various applications.
属性
CAS 编号 |
92953-29-2 |
|---|---|
分子式 |
C11H11N5O7 |
分子量 |
325.23 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-1,4-diazepine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H8N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-6-4-5-7-3-1/h1-2,10H;1-3,6H,4-5H2 |
InChI 键 |
JKLZMXVCBNFTRH-UHFFFAOYSA-N |
规范 SMILES |
C1CN=CC=CN1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


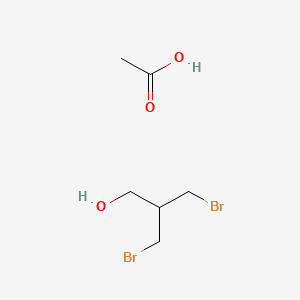


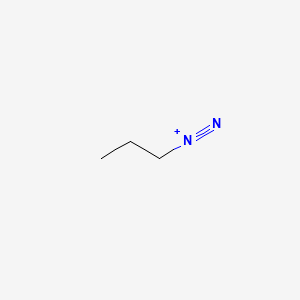
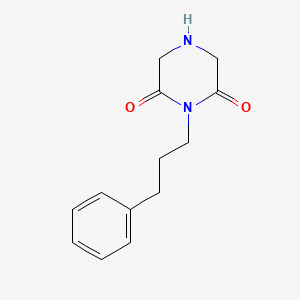
![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)
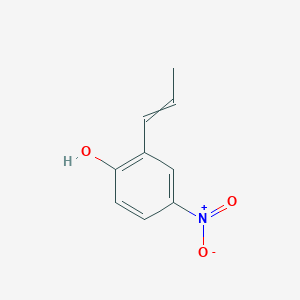

![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)
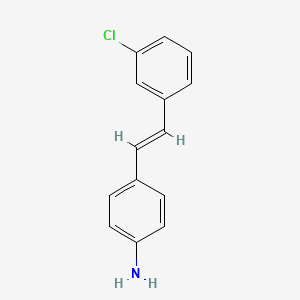

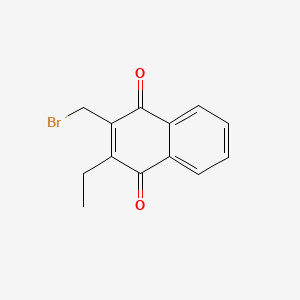
![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
